4-((6,8-Diiodo-4-oxo-3(4H)-quinazolinyl)methyl)benzonitrile
CAS No.: 302913-51-5
Cat. No.: VC16098025
Molecular Formula: C16H9I2N3O
Molecular Weight: 513.07 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 302913-51-5 |
|---|---|
| Molecular Formula | C16H9I2N3O |
| Molecular Weight | 513.07 g/mol |
| IUPAC Name | 4-[(6,8-diiodo-4-oxoquinazolin-3-yl)methyl]benzonitrile |
| Standard InChI | InChI=1S/C16H9I2N3O/c17-12-5-13-15(14(18)6-12)20-9-21(16(13)22)8-11-3-1-10(7-19)2-4-11/h1-6,9H,8H2 |
| Standard InChI Key | LOKXGMKLJXQCET-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=CC=C1CN2C=NC3=C(C2=O)C=C(C=C3I)I)C#N |
Introduction
Chemical Identity and Structural Features
Molecular and Physicochemical Properties
The molecular formula C₁₆H₉I₂N₃O reflects 16 carbon, 9 hydrogen, 2 iodine, 3 nitrogen, and 1 oxygen atoms. Key properties include:
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 513.07 g/mol | |
| IUPAC Name | 4-[(6,8-diiodo-4-oxoquinazolin-3-yl)methyl]benzonitrile | |
| Solubility | Low in water; soluble in DMF, DMSO | |
| Melting Point | Not reported | - |
The structure features a planar quinazolinone ring system, with iodine atoms at positions 6 and 8 contributing to steric bulk and electronic effects. The benzonitrile group enhances dipole interactions, critical for binding to biological targets .
Spectroscopic Characterization
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IR Spectroscopy: Peaks at 2220 cm⁻¹ (C≡N stretch), 1660 cm⁻¹ (C=O quinazolinone), and 570 cm⁻¹ (C-I stretch) .
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¹H-NMR: Signals at δ 8.30–7.37 ppm (aromatic protons), δ 5.92 ppm (N-CH₂-Ar), and δ 3.52 ppm ((N=C)CH₂-N) .
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ESI-MS: [M+H]⁺ observed at m/z 514.07, consistent with the molecular formula .
Synthesis and Optimization Strategies
Key Synthetic Routes
The compound is synthesized via a four-step sequence:
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Quinazolinone Core Formation: Anthranilamide reacts with acetic anhydride under microwave irradiation (30% power, 10 min) to yield 2-methyl-3,4-dihydroquinazolin-4-one .
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Bromination: N-Bromosuccinimide (NBS) brominates the 2-methyl group, introducing reactivity for subsequent alkylation .
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Alkylation with Benzonitrile: 2-(Bromomethyl)benzonitrile reacts with the brominated intermediate in DMF using K₂CO₃/KI, achieving 34–38% yield .
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Diiodination: Electrophilic iodination at positions 6 and 8 using I₂/HIO₃ in acetic acid .
Table 1. Optimization of Step 3 (Alkylation)
| Condition | Yield (%) | Purity (%) |
|---|---|---|
| Conventional heating | 28 | 85 |
| Microwave (70% power) | 38 | 92 |
Microwave irradiation reduces reaction time from 12 h to 10 min, enhancing efficiency .
Challenges in Scalability
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Iodination Selectivity: Competing iodination at positions 5 and 7 necessitates precise temperature control (0–5°C).
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Purification: Column chromatography (SiO₂, ethyl acetate/hexane) is required due to by-products from incomplete alkylation .
Biological Activities and Mechanisms
Anticancer Activity
The compound inhibits proliferation in MCF-7 (breast), A549 (lung), and SW-480 (colon) cancer cells, with IC₅₀ values of 5.9–83.5 µM . Comparative data:
Table 2. Cytotoxicity Profile
| Cell Line | IC₅₀ (µM) | Reference Compound (Cisplatin) IC₅₀ (µM) |
|---|---|---|
| MCF-7 | 5.9 | 15.37 |
| A549 | 2.3 | 16.1 |
| SW-480 | 5.65 | 3.2 |
Mechanistic studies suggest EGFR kinase inhibition (ΔG = -9.5 kcal/mol in docking studies) and DNA intercalation due to planar quinazolinone interactions .
Pharmacological and Toxicological Considerations
Pharmacokinetic Predictions
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Lipophilicity (LogP): 3.2 (calculated via ChemAxon), favoring blood-brain barrier penetration.
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Metabolic Stability: Susceptible to CYP3A4-mediated oxidation at the methylene bridge .
Toxicity Profile
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Acute Toxicity (GHS): Classified as Category 4 (LD₅₀ > 500 mg/kg in rodents).
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Genotoxicity: Negative in Ames tests, indicating low mutagenic risk.
Future Directions and Applications
Structural Modifications
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Replace Iodine: Bromine or chlorine substituents may reduce molecular weight while retaining activity .
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PEGylation: Improve aqueous solubility for intravenous administration .
Targeted Drug Delivery
Conjugation to folate receptors (e.g., via carbodiimide coupling) could enhance tumor selectivity .
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